molecular formula C13H12ClNO4 B2883364 Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 58337-17-0

Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B2883364
CAS RN: 58337-17-0
M. Wt: 281.69
InChI Key: KRJWNHKSBHBACC-UHFFFAOYSA-N
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Description

The compound ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is somewhat similar to your compound. It has a molecular weight of 272.76 and is a solid at room temperature . Another related compound is Ethyl 2- ( (4-chlorophenyl)amino)acetate with a molecular weight of 213.66 .


Physical And Chemical Properties Analysis

Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is a solid at room temperature . Ethyl 2- ( (4-chlorophenyl)amino)acetate also is a solid .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates, including those with 4-chlorophenyl, have been studied for their reactions with alcohols, producing 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. These derivatives' molecular structures were further analyzed using B3LYP/6-311G(d) quantum chemical calculations (Ivanov et al., 2018).

Heterocyclic Chemistry and Dyes

Ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate has been used in synthesizing disperse dyes, highlighting its potential in textile applications. These dyes exhibit desirable properties like good levelness and excellent fastness on fabrics (Abolude et al., 2021).

Antimicrobial Applications

New quinazolines synthesized using ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown potential as antimicrobial agents. These compounds have been tested against various microbial strains, showing promising results (Desai et al., 2007).

Molecular Structure Analysis

The single-crystal X-ray structural analysis of compounds related to ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has been performed, providing detailed insights into their molecular geometries and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Ramazani et al., 2019).

Pharmacological Research

Compounds like ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and screened for biological activity. They have shown low toxicity and potential pharmacological activities, including antiradical and anti-inflammatory effects (Zykova et al., 2016).

Safety and Hazards

Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate has hazard statements H302, H312, H332 , indicating it is harmful if swallowed, in contact with skin, or if inhaled . Ethyl 2- ( (4-chlorophenyl)amino)acetate has hazard statements H315, H319 , indicating it causes skin irritation and serious eye irritation .

properties

IUPAC Name

ethyl 2-(4-chloroanilino)-4-oxofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJWNHKSBHBACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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